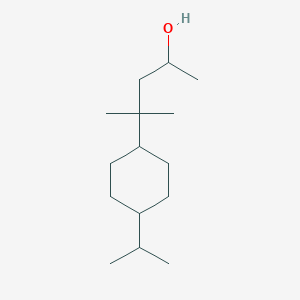
4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lignoceric acid, also known as tetracosanoic acid, is a saturated fatty acid with the chemical formula C₂₄H₄₈O₂. It is a long-chain fatty acid found in various natural sources, including wood tar, cerebrosides, and in small amounts in most natural fats. It is also present in peanut oil, where it constitutes about 1.1% to 2.2% of the fatty acids . Lignoceric acid is a byproduct of lignin production and has several industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lignoceric acid can be synthesized through the hydrogenation of lignoceric alcohol. The process involves the reduction of lignoceric alcohol using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under high pressure and temperature to ensure complete hydrogenation.
Industrial Production Methods
Industrially, lignoceric acid is often obtained as a byproduct of lignin production. Lignin, a complex polymer found in the cell walls of plants, is processed to extract various chemicals, including lignoceric acid. The extraction process involves the use of solvents and chemical treatments to isolate the fatty acid from the lignin matrix.
Analyse Des Réactions Chimiques
Types of Reactions
Lignoceric acid undergoes several types of chemical reactions, including:
Oxidation: Lignoceric acid can be oxidized to produce lignoceric aldehyde and further to lignoceric acid derivatives.
Reduction: Reduction of lignoceric acid yields lignoceric alcohol.
Esterification: Lignoceric acid reacts with alcohols to form esters, which are used in various industrial applications.
Substitution: The carboxyl group of lignoceric acid can undergo substitution reactions to form amides and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst.
Esterification: Alcohols (e.g., methanol, ethanol) in the presence of an acid catalyst such as sulfuric acid (H₂SO₄).
Major Products
Oxidation: Lignoceric aldehyde, lignoceric acid derivatives.
Reduction: Lignoceric alcohol.
Esterification: Lignoceric acid esters.
Applications De Recherche Scientifique
Lignoceric acid has a wide range of applications in scientific research, including:
Chemistry: Used as a standard in the analysis of fatty acids and in the synthesis of long-chain fatty acid derivatives.
Industry: Used in the production of lubricants, surfactants, and as an additive in cosmetics and personal care products.
Mécanisme D'action
Lignoceric acid exerts its effects primarily through its incorporation into cell membranes, where it influences membrane fluidity and function. It is involved in the synthesis of sphingolipids, which are essential components of the myelin sheath in nerve cells. The molecular targets of lignoceric acid include enzymes involved in fatty acid metabolism and signaling pathways related to cell growth and differentiation.
Comparaison Avec Des Composés Similaires
Lignoceric acid is similar to other long-chain saturated fatty acids, such as:
Behenic acid (C220): A 22-carbon saturated fatty acid found in peanut oil and other natural sources.
Cerotic acid (C260): A 26-carbon saturated fatty acid found in beeswax and other waxes.
Uniqueness
Lignoceric acid is unique due to its specific role in the synthesis of cerebrosides and its presence in the developing brain. Its long carbon chain length also distinguishes it from shorter-chain fatty acids, giving it distinct physical and chemical properties.
Propriétés
Numéro CAS |
101896-23-5 |
|---|---|
Formule moléculaire |
C15H30O |
Poids moléculaire |
226.4 g/mol |
Nom IUPAC |
4-methyl-4-(4-propan-2-ylcyclohexyl)pentan-2-ol |
InChI |
InChI=1S/C15H30O/c1-11(2)13-6-8-14(9-7-13)15(4,5)10-12(3)16/h11-14,16H,6-10H2,1-5H3 |
Clé InChI |
SYRLDJWPKGBIER-UHFFFAOYSA-N |
SMILES |
CC(C)C1CCC(CC1)C(C)(C)CC(C)O |
SMILES canonique |
CC(C)C1CCC(CC1)C(C)(C)CC(C)O |
Autres numéros CAS |
101896-23-5 10534-31-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(3Z)-3-{(2E)-[(2E)-But-2-en-1-ylidene]hydrazinylidene}-2-(diphenylacetyl)-2,3-dihydro-1H-inden-1-one](/img/structure/B19803.png)









